molecular formula C18H21NO2 B13996027 Erythro-2-morpholino-1,2-diphenylethanol CAS No. 4176-70-9

Erythro-2-morpholino-1,2-diphenylethanol

Cat. No.: B13996027
CAS No.: 4176-70-9
M. Wt: 283.4 g/mol
InChI Key: BQRBHUBJRJBXPF-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-1,2-diphenyl-ethanol is a compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is notable for its diverse pharmacological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-1,2-diphenyl-ethanol typically involves the reaction of morpholine with diphenylacetaldehyde under specific conditions. One common method includes the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is often heated to around 60°C and stirred for a specific duration to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholin-4-yl-1,2-diphenyl-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Morpholin-4-yl-1,2-diphenyl-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-1,2-diphenyl-ethanol involves its interaction with specific molecular targets and pathways. It is known to act as a selective norepinephrine reuptake inhibitor, which can influence neurotransmitter levels in the brain. This action is mediated through its binding to norepinephrine transporters, thereby inhibiting the reuptake of norepinephrine and increasing its availability in the synaptic cleft .

Comparison with Similar Compounds

Uniqueness: 2-Morpholin-4-yl-1,2-diphenyl-ethanol is unique due to its specific structural features and pharmacological profile. Its combination of a morpholine ring with a diphenyl ethanol moiety provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

4176-70-9

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-morpholin-4-yl-1,2-diphenylethanol

InChI

InChI=1S/C18H21NO2/c20-18(16-9-5-2-6-10-16)17(15-7-3-1-4-8-15)19-11-13-21-14-12-19/h1-10,17-18,20H,11-14H2

InChI Key

BQRBHUBJRJBXPF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

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